![molecular formula C8H16N2 B059664 N-(Pyrrolidin-2-ylmethyl)cyclopropanamine CAS No. 1226215-03-7](/img/structure/B59664.png)
N-(Pyrrolidin-2-ylmethyl)cyclopropanamine
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Description
N-(Pyrrolidin-2-ylmethyl)cyclopropanamine is a chemical compound with the molecular formula C8H16N2 . It’s used for research purposes.
Molecular Structure Analysis
The molecular structure of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine consists of a cyclopropane ring attached to a pyrrolidine ring via a methylene bridge . The molecular weight of this compound is 140.23 g/mol.Physical And Chemical Properties Analysis
N-(Pyrrolidin-2-ylmethyl)cyclopropanamine has a molecular weight of 140.23 g/mol. It has a complexity of 110 and a topological polar surface area of 24.1 Ų . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Scientific Research Applications
Synthesis of N-(Pyridin-2-yl)amides
N-(Pyrrolidin-2-ylmethyl)cyclopropanamine can be used in the synthesis of N-(pyridin-2-yl)amides, which are compounds with significant biological and therapeutic value. The synthesis process involves C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in toluene, providing a mild and metal-free method .
Formation of 3-Bromoimidazo[1,2-a]pyridines
This compound also plays a role in the formation of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions. These structures are valuable due to their versatile medicinal applications and can be further transformed into other skeletons .
Pharmacological Research
Due to its structural similarity to pyrrolidine and cyclopropane derivatives, N-(Pyrrolidin-2-ylmethyl)cyclopropanamine is of interest in pharmacological research. It may serve as a pharmacophore, a part of a molecule responsible for its biological activity, in the development of new medications.
Toxicological Studies
The compound’s potential toxic effects are also a subject of scientific investigation. Understanding its mechanism of action and biological activity can contribute to safety assessments in drug development.
Chemical Education and Training
In academic settings, the synthesis and reactions involving N-(Pyrrolidin-2-ylmethyl)cyclopropanamine can be used to teach advanced organic chemistry concepts, such as C–C bond cleavage and cyclization reactions .
properties
IUPAC Name |
N-(pyrrolidin-2-ylmethyl)cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-8(9-5-1)6-10-7-3-4-7/h7-10H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTRSGQKTOVAAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592615 |
Source
|
Record name | N-[(Pyrrolidin-2-yl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Pyrrolidin-2-ylmethyl)cyclopropanamine | |
CAS RN |
1226215-03-7 |
Source
|
Record name | N-[(Pyrrolidin-2-yl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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